2-Benzyloxy-5-fluoropyridine-4-boronic acid
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Overview
Description
2-Benzyloxy-5-fluoropyridine-4-boronic acid is an organic compound . It has received significant attention in the scientific community due to its potential applications in various fields such as materials science, drug discovery, and organic synthesis.
Synthesis Analysis
The synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular weight of 2-Benzyloxy-5-fluoropyridine-4-boronic acid is 247.03 . Its IUPAC name is 2-(benzyloxy)-5-fluoro-4-pyridinylboronic acid . The InChI code for this compound is 1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 .
Chemical Reactions Analysis
The boron reagents used in the synthesis of 2-Benzyloxy-5-fluoropyridine-4-boronic acid, such as in Suzuki–Miyaura coupling, have been developed with properties tailored for application under specific conditions . The reaction involves the oxidative addition of palladium to form a new Pd–C bond .
Scientific Research Applications
- Researchers use 2-Benzyloxy-5-fluoropyridine-4-boronic acid as a precursor to synthesize biologically active compounds. Notably, it contributes to the preparation of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity . GSK-3 inhibitors have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
- The compound can undergo catalytic protodeboronation, leading to the formation of other boron-containing molecules. For instance, heteroarenes and silylated boronic esters can be converted into new compounds using this reaction .
- 2-Benzyloxy-5-fluoropyridine-4-boronic acid falls into the category of boron reagents. These reagents play a crucial role in Suzuki-Miyaura coupling and other cross-coupling reactions. Researchers have developed various classes of boron reagents, each with distinct properties and mechanisms of transmetalation. These reagents enable the synthesis of diverse organic compounds .
Precursor to Biologically Active Molecules
Catalytic Protodeboronation
Selective Boron Reagents
Safety And Hazards
When handling 2-Benzyloxy-5-fluoropyridine-4-boronic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It is also advised to avoid dust formation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
(5-fluoro-2-phenylmethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-11-7-15-12(6-10(11)13(16)17)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMCWZHHCWICGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-5-fluoropyridine-4-boronic acid |
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